molecular formula C16H17N5OS3 B2983271 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851130-94-4

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2983271
CAS No.: 851130-94-4
M. Wt: 391.53
InChI Key: BQSDVILHDHVVLP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at the 5-position and an acetamide moiety at the 2-position. The acetamide side chain is further modified with a sulfanyl-linked 1-(3-methylphenyl)-1H-imidazol-2-yl group.

  • Molecular Formula: C₁₆H₁₆N₄OS₃
  • Molecular Weight: ~408.5 g/mol (estimated based on analogous compounds ).
  • Key Features: 1,3,4-Thiadiazole Ring: Imparts metabolic stability and hydrogen-bonding capacity. Imidazole Substituent: The 3-methylphenyl group on the imidazole may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS3/c1-3-23-16-20-19-14(25-16)18-13(22)10-24-15-17-7-8-21(15)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDVILHDHVVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The thiadiazole and imidazole rings are then coupled using a suitable linker, such as an acetamide group, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thiadiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure could make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. Additionally, the sulfur atoms may participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of 1,3,4-thiadiazole derivatives functionalized with sulfanyl-linked acetamide groups. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Molecular Formula Reported Bioactivity Reference
Target Compound : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 5-Ethylsulfanyl, 2-acetamide with imidazole-3-methylphenyl C₁₆H₁₆N₄OS₃ Not explicitly reported, but analogous compounds show enzyme inhibition .
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 5-Methylsulfanyl, 2-acetamide C₅H₇N₃OS₂ Antimicrobial activity against E. coli and S. aureus .
Methazolamide 5-Sulfamoyl, 3-methyl, 2-acetamide C₅H₈N₄O₃S₂ Carbonic anhydrase inhibitor; used for glaucoma and epilepsy .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl}acetamide 5-(4-Methoxybenzylsulfanyl), 2-acetamide with chloro-trifluoromethylphenyl C₁₉H₁₆ClF₃N₄O₂S₃ Anticancer activity (IC₅₀ = 2.1–8.7 μM against HeLa and MCF-7 cells) .
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 5-Ethyl, 4-sulfamoylphenyl, 2-acetamide C₁₂H₁₄N₄O₃S₂ Enzyme inhibition (e.g., urease) and antimicrobial properties .

Key Comparative Insights

The imidazole-3-methylphenyl substituent introduces steric bulk and aromatic π-π interactions, which could modulate target binding compared to simpler sulfamoyl or benzyl groups .

Enzyme Inhibition: Methazolamide’s sulfamoyl group directly inhibits carbonic anhydrase via zinc coordination . The target compound lacks this group but may interact with enzymes through its thiadiazole and imidazole moieties.

Antimicrobial and Anticancer Potential: Methylsulfanyl-thiadiazoles (e.g., ) exhibit broad-spectrum antimicrobial activity, while trifluoromethylphenyl derivatives (e.g., ) show cytotoxicity. The target compound’s dual thiadiazole-imidazole architecture may combine these effects.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with a sulfanyl-acetamide intermediate, analogous to methods for related compounds .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound integrates several functional groups, including:

  • Thiadiazole : A five-membered ring containing sulfur and nitrogen atoms known for its diverse biological activities.
  • Imidazole : A heterocyclic compound that contributes to the pharmacological profile of the molecule.
  • Acetamide : Enhances solubility and bioavailability.

The unique combination of these moieties suggests a multifaceted mechanism of action that warrants further investigation.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For example:

  • A study reported that derivatives similar to this compound showed effectiveness against various bacterial strains, including Xanthomonas oryzae and Fusarium graminearum, with inhibition rates surpassing those of standard bactericides .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • In one study, it demonstrated notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells), exhibiting IC50 values lower than those of conventional chemotherapeutic agents like cisplatin .
Cell LineIC50 (µM)Reference
MDA-MB-2313.3
HEK293T52.63

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been noted:

  • Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to enzymes or receptors, altering their activity and subsequently affecting cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer efficacy.
  • Modulation of Immune Response : By influencing inflammatory mediators, it may help in managing autoimmune conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • A study involving a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives found that many exhibited moderate to high anticancer activity compared to doxorubicin .

Q & A

Q. What are the established synthetic routes for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. For example:

Thiadiazole core synthesis : React 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives with ethylsulfanyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

Imidazole coupling : Introduce the 3-methylphenyl-imidazole moiety via thiol-alkylation using 1-(3-methylphenyl)-1H-imidazole-2-thiol and a bromoacetamide intermediate .

  • Key Optimization Parameters :
StepTemperature (°C)SolventCatalystYield Range (%)
Thiadiazole sulfonylation80–100DMFNone60–75
Imidazole alkylationRT–50AcetonitrileTriethylamine45–65
  • Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfanyl at C5 of thiadiazole, imidazole-phenyl group at C2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 434.486 for related derivatives) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths ~1.75–1.80 Å in thiadiazole-imidazole hybrids) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Derivatives with thiadiazole-imidazole scaffolds exhibit:
  • Enzyme inhibition : IC₅₀ values <10 μM against kinases (e.g., EGFR) and antimicrobial targets (e.g., DHFR) .
  • Antiproliferative activity : GI₅₀ values of 2–15 μM in cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Key SAR Insight : Ethylsulfanyl groups enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Methodological Answer :
  • Variable Substituent Screening :
  • Replace ethylsulfanyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .
  • Modify the 3-methylphenyl group to electron-deficient aryl rings (e.g., fluorophenyl) for enhanced π-π stacking .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., COX-2, tubulin) .
  • Data-Driven Optimization : Apply Bayesian algorithms to prioritize substituents based on bioactivity and synthetic feasibility .

Q. What computational methods are suitable for analyzing the electronic and steric properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, thiadiazole rings show HOMO localization at sulfur atoms, favoring electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) to assess conformational stability .
  • Key Geometrical Parameters :
Bond Angle (°)Bond Length (Å)
C–S–C (thiadiazole)1.76
N–C–S (imidazole)1.72

Q. How can contradictory data in solubility and bioactivity be resolved?

  • Methodological Answer :
  • Solubility Conflicts :
  • Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO > ethanol) .
  • Modify counterions (e.g., hydrochloride salts) for aqueous compatibility .
  • Bioactivity Variability :
  • Standardize assay protocols (e.g., ATP concentration in kinase assays) .
  • Validate target engagement via SPR or ITC to rule out false positives .

Q. What experimental design strategies are recommended for multi-step synthesis optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios .
  • Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane generation) to improve safety and yield .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

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